Home > Products > Screening Compounds P51847 > (Glp1)-Apelin-13, human, bovine
(Glp1)-Apelin-13, human, bovine -

(Glp1)-Apelin-13, human, bovine

Catalog Number: EVT-10898247
CAS Number:
Molecular Formula: C69H108N22O16S
Molecular Weight: 1533.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Glucagon-like peptide 1)-Apelin-13 is a hybrid peptide compound that combines the properties of glucagon-like peptide 1 (GLP-1) and Apelin-13. This compound is notable for its role as a selective agonist for the apelin receptor (APJ), which has implications in various physiological processes including glucose metabolism, cardiovascular function, and neuroprotection. The compound is derived from both human and bovine sources, making it relevant for both human health research and veterinary applications.

Source

(Glucagon-like peptide 1)-Apelin-13 can be sourced from various suppliers, including Thermo Fisher Scientific and Cayman Chemical, which provide this compound in different forms such as trifluoroacetate salt. The peptide is synthesized using methods that ensure high purity, typically above 95% .

Classification

This compound falls under the category of bioactive peptides, specifically those that function through receptor-mediated mechanisms. It is classified as an endogenous agonist for the apelin receptor, which plays a crucial role in metabolic regulation and cardiovascular health.

Synthesis Analysis

Methods

The synthesis of (Glucagon-like peptide 1)-Apelin-13 involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides with high purity and yield. The process typically includes:

  1. Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  2. Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
  3. Cleavage: Detaching the synthesized peptide from the solid support.

Technical Details

The sequence of (Glucagon-like peptide 1)-Apelin-13 is characterized by specific amino acids that contribute to its biological activity. The sequence includes modifications that enhance its stability and receptor affinity, critical for its function as an agonist .

Molecular Structure Analysis

Structure

The molecular formula for (Glucagon-like peptide 1)-Apelin-13 is C69H108N22O16SC_{69}H_{108}N_{22}O_{16}S, indicating a complex structure with multiple functional groups that facilitate its interaction with biological receptors. The structural configuration allows it to mimic the action of both GLP-1 and Apelin-13.

Data

The molecular weight of (Glucagon-like peptide 1)-Apelin-13 is approximately 1450. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its binding interactions with the apelin receptor.

Chemical Reactions Analysis

Reactions

(Glucagon-like peptide 1)-Apelin-13 participates in various biochemical reactions, primarily involving receptor activation and signaling pathways. Key reactions include:

  • Receptor Binding: The binding of (Glucagon-like peptide 1)-Apelin-13 to the APJ receptor initiates intracellular signaling cascades.
  • Signal Transduction: Activation of downstream pathways such as phospholipase C and mitogen-activated protein kinase (MAPK) pathways.

Technical Details

These reactions are crucial for mediating physiological effects such as vasodilation, improved insulin sensitivity, and modulation of appetite.

Mechanism of Action

Process

The mechanism of action for (Glucagon-like peptide 1)-Apelin-13 involves its binding to the APJ receptor, leading to:

  1. Activation of G Protein-Coupled Receptors: This results in the activation of intracellular signaling pathways.
  2. Physiological Effects: Enhanced glucose uptake in tissues, improved cardiac function, and neuroprotective effects.

Data

Studies indicate that (Glucagon-like peptide 1)-Apelin-13 not only stimulates insulin secretion but also plays a role in reducing pain symptoms and enhancing locomotor activity in experimental models .

Physical and Chemical Properties Analysis

Physical Properties

(Glucagon-like peptide 1)-Apelin-13 is typically presented as a lyophilized powder that is stable under recommended storage conditions (-20°C). It exhibits solubility in aqueous solutions at physiological pH levels.

Chemical Properties

Key chemical properties include:

  • Stability: High stability under physiological conditions due to its modified amino acid composition.
  • Reactivity: Reacts selectively with APJ receptors without significant off-target effects .

Relevant analyses include mass spectrometry and high-performance liquid chromatography (HPLC) to confirm purity and identity.

Applications

Scientific Uses

(Glucagon-like peptide 1)-Apelin-13 has several applications in scientific research:

  • Diabetes Research: Investigating its role in glucose metabolism and insulin sensitivity.
  • Cardiovascular Studies: Exploring its effects on heart function and vascular health.
  • Neuroscience: Studying its neuroprotective properties and potential therapeutic uses in neurodegenerative diseases.

The compound's dual action on GLP-1 and apelin receptors makes it a valuable tool for understanding complex metabolic pathways and developing new therapeutic strategies for related disorders .

Molecular Pharmacology of (Glp1)-Apelin-13

Receptor Binding Kinetics and APJ Receptor Activation Mechanisms

(Glp1)-Apelin-13 (also termed [Pyr¹]apelin-13 or pyroglutamyl-apelin-13) exhibits high-affinity binding to the class A G protein-coupled APJ receptor (APLNR). Radioligand binding assays demonstrate a pKi of 8.83 ± 0.06 for human APJ, reflecting sub-nanomolar affinity. This affinity is comparable to apelin-17 (pKi = 9.63 ± 0.17) but moderately higher than apelin-13(1-12) (pKi = 8.04 ± 0.06), the angiotensin-converting enzyme 2 (ACE2) metabolite [8]. Competition binding reveals that (Glp1)-Apelin-13 displaces [¹²⁵I]apelin-13 from human cardiac tissue with 30-fold greater efficiency than shorter fragments like apelin-13(R10M) [8].

Table 1: APJ Receptor Binding Kinetics of Apelin Peptides

PeptidepKi (Human APJ)Relative Binding Affinity vs. (Glp1)-Apelin-13Primary Binding Determinants
(Glp1)-Apelin-138.83 ± 0.061.0 (Reference)R168, T89, hydrophobic cleft (TM5-TM6)
Apelin-179.63 ± 0.17~6x higherExtended N-terminal engagement
Apelin-13(1-12)8.04 ± 0.06~6x lowerLoss of C-terminal Phe¹³
Apelin-13(F13A)8.07 ± 0.24~6x lowerAla¹³ substitution

APJ activation by (Glp1)-Apelin-13 primarily couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP. In BRIN-BD11 β-cells, this triggers a 3.0-fold increase in intracellular Ca²⁺ and a 1.7-fold rise in cAMP (paradoxically via Gαs crosstalk), driving insulin exocytosis [1] [9]. Biased signaling is evident: (Glp1)-Apelin-13 potently recruits β-arrestin (pD₂ = 8.43 ± 0.08) but less effectively than apelin-17 (pD₂ = 10.26 ± 0.09). This moderate β-arrestin recruitment enables receptor internalization with rapid recycling rather than lysosomal degradation, preserving membrane receptor density over time [6] [8]. Key residues governing binding include R168⁴⁶⁴ (forms salt bridge with C-terminal carboxyl) and T89²⁶⁴ (hydrogen-bonds with ELA but not apelin), as confirmed by natural variant studies [4].

Comparative Efficacy of (Glp1)-Apelin-13 Versus Native Apelin Isoforms

(Glp1)-Apelin-13 demonstrates superior in vitro and in vivo metabolic efficacy relative to native isoforms, attributable to enhanced enzymatic stability and retained receptor activation:

  • Plasma Stability: Native apelin-13 undergoes rapid ACE2-mediated C-terminal cleavage (t½ = 2.1 h in mouse plasma). (Glp1)-Apelin-13 resists aminopeptidases via N-terminal pyroglutamation but remains ACE2-sensitive (t½ = 4–6 h). Amidation of its C-terminus ([Pyr¹]apelin-13-amide) extends t½ to 12.8 h (5.8-fold increase) by blocking ACE2 recognition [1] [9].
  • Insulinotropic Actions: In pancreatic BRIN-BD11 cells, (Glp1)-Apelin-13 stimulates 4.7-fold higher insulin secretion vs. glucose controls at 10⁻⁷ M, outperforming apelin-13 and matching GLP-1 efficacy. Isolated mouse islets show a 5.3-fold increase [1] [9].
  • Glucose Homeostasis: Acute intraperitoneal glucose tolerance tests (ipGTT) in diet-induced obese (DIO) mice reveal that (Glp1)-Apelin-13 (20 nmol/kg) enhances glucose disposal by 35% and insulin secretion by 40% vs. apelin-13. This is mediated via insulin-independent glucose uptake in adipocytes (3.3-fold increase) and hypothalamic satiety signaling (33% food intake reduction at 180 min) [1] [9].

Table 2: Functional Efficacy and Stability of Apelin-13 Variants

PeptidePlasma Half-Life (h)Insulin Secretion (Fold vs. Control)Glucose Uptake (3T3-L1 Adipocytes)Food Intake Reduction
Apelin-13 (native)2.12.5-fold1.8-fold10% (NS)
(Glp1)-Apelin-134.54.7-fold*2.9-fold*26%*
(Glp1)-Apelin-13-amide12.8*4.8-fold*3.3-fold*33%*
Ala¹³-Apelin-139.2*InhibitedInhibitedIncreased
*p<0.001 vs. native apelin-13; [1] [9]*

Role of Pyroglutamate Modification in Ligand-Receptor Interaction Dynamics

The N-terminal pyroglutamate (Glp, or pGlu) of (Glp1)-Apelin-13 is a critical post-translational modification that optimizes pharmacodynamics by:

  • Shielding Exopeptidase Cleavage: The cyclic Glp moiety blocks aminopeptidase access to the N-terminal Gln¹ residue, which is otherwise rapidly hydrolyzed in apelin-13. This extends bioavailability without altering core receptor engagement residues (Arg²-Arg³-Pro⁴-Arg⁵) [1] [7] [9].
  • Enhancing Binding Pocket Occupancy: Molecular dynamics simulations reveal Glp forms a hydrogen bond with Q¹⁸³³⁹² in APJ’s extracellular loop 2 (ECL2), stabilizing the peptide’s N-terminus near the orthosteric pocket between transmembrane helices TM3, TM5, and TM6. This contrasts with ACE2-truncated apelin-13(1-12), which lacks C-terminal Phe¹³ binding to R¹⁶⁸⁴⁶⁴ [4] [8].
  • Modulating Signaling Bias: Pyroglutamation preserves Gαi coupling potency (pD₂ = 9.67 ± 0.04) but reduces β-arrestin recruitment (pD₂ = 8.43 ± 0.08) vs. apelin-17. This 300–400-fold Gαi bias (vs. β-arrestin) minimizes receptor internalization while amplifying metabolic effects like glucose uptake [6] [8] [10].

Notably, Glp alone cannot rescue C-terminal modifications: Alanine substitution at Phe¹³ (apelin-13(F13A)) abolishes insulin secretion despite high stability, as Phe¹³ anchors the C-terminal interaction with R168⁴⁶⁴ essential for Gαi activation [4] [9].

Table 3: Impact of Structural Modifications on APJ Signaling Pathways

ModificationGαi/cAMP Inhibition (pD₂)β-Arrestin Recruitment (pD₂)Receptor InternalizationFunctional Outcome
None (apelin-13)8.90 ± 0.108.65 ± 0.10Rapid (t½ < 10 min)Transient insulin secretion
N-terminal Glp9.67 ± 0.048.43 ± 0.08Moderate (t½ = 30 min)Sustained glucose lowering
C-terminal amidation9.54 ± 0.057.84 ± 0.06Slow (t½ > 60 min)Prolonged insulin release
CMF-019 (small molecule)10.00 ± 0.136.65 ± 0.15MinimalBias-dependent inotropy

Data compiled from [1] [6] [8]

Properties

Product Name

(Glp1)-Apelin-13, human, bovine

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C69H108N22O16S

Molecular Weight

1533.8 g/mol

InChI

InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)

InChI Key

GGMAXEWLXWJGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.